4-(phenylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate
Overview
Description
4-(Phenylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate is an organic compound with the molecular formula C({20})H({15})BrO(_{5})S It is characterized by a phenylsulfonyl group attached to a benzyl moiety, which is further connected to a 5-bromo-2-hydroxybenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate typically involves multiple steps:
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Formation of the Phenylsulfonylbenzyl Intermediate
Starting Materials: Benzyl chloride and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Procedure: Benzyl chloride reacts with phenylsulfonyl chloride to form the phenylsulfonylbenzyl intermediate.
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Esterification with 5-Bromo-2-hydroxybenzoic Acid
Starting Materials: Phenylsulfonylbenzyl intermediate and 5-bromo-2-hydroxybenzoic acid.
Reaction Conditions: The esterification reaction is typically conducted using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The phenylsulfonylbenzyl intermediate is reacted with 5-bromo-2-hydroxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of 5-bromo-2-hydroxybenzoic acid and phenylsulfonylbenzyl alcohol.
Scientific Research Applications
4-(Phenylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: Could involve pathways related to oxidative stress, apoptosis, or signal transduction, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)benzyl 2-hydroxybenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(Phenylsulfonyl)benzyl 5-chloro-2-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
4-(Phenylsulfonyl)benzyl 5-fluoro-2-hydroxybenzoate: Contains a fluorine atom, which can significantly impact its reactivity and biological interactions.
Uniqueness
4-(Phenylsulfonyl)benzyl 5-bromo-2-hydroxybenzoate is unique due to the presence of both the phenylsulfonyl and bromine substituents, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 5-bromo-2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO5S/c21-15-8-11-19(22)18(12-15)20(23)26-13-14-6-9-17(10-7-14)27(24,25)16-4-2-1-3-5-16/h1-12,22H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRVQICQZFACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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